

# A Technical Guide to the Historical Synthesis of 2-Chloroethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: 2-Chloroethanol

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This in-depth technical guide explores the historical methodologies for the preparation of **2-chloroethanol** (also known as ethylene chlorohydrin), a significant bifunctional molecule that has played a crucial role as an intermediate in organic synthesis. This document provides a detailed examination of the core historical synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to offer a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

## Introduction

**2-Chloroethanol** ( $\text{HOCH}_2\text{CH}_2\text{Cl}$ ) was a vital precursor in the early chemical industry, most notably for the production of ethylene oxide before the advent of greener, direct oxidation methods.<sup>[1]</sup> Its unique structure, possessing both a hydroxyl and a chloro functional group, allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals, biocides, plasticizers, and dyes.<sup>[1]</sup> The development of its synthesis methods reflects the evolution of industrial organic chemistry in the late 19th and early 20th centuries. This guide focuses on two seminal historical methods: the reaction of ethylene with hypochlorous acid and the reaction of ethylene glycol with hydrogen chloride.

## Historical Synthetic Methods

The following sections provide a detailed overview of the key historical methods for the preparation of **2-chloroethanol**.

## The Chlorohydrin Process: Reaction of Ethylene with Hypochlorous Acid

One of the earliest and most commercially significant methods for producing **2-chloroethanol** was the chlorohydrin process, which involves the reaction of ethylene with hypochlorous acid. [2][3] Hypochlorous acid is typically generated in situ by reacting chlorine with water or by the acidification of a hypochlorite salt.[2] This method was a cornerstone of the early 20th-century chemical industry for the production of ethylene oxide via the subsequent dehydrochlorination of **2-chloroethanol**. [4]

A notable early detailed description of this method at the laboratory scale comes from the work of Gomberg in 1919. Another variation of this method involves the use of bleaching powder (calcium hypochlorite) and carbon dioxide to generate the necessary hypochlorous acid in the presence of ethylene. [5]

### Experimental Protocol: Preparation of **2-Chloroethanol** from Ethylene and Bleaching Powder

This protocol is based on historical descriptions of the reaction of ethylene with hypochlorous acid generated from bleaching powder. [5]

#### Materials:

- Bleaching powder (calcium hypochlorite)
- Water
- Ethylene gas
- Carbon dioxide gas

#### Procedure:

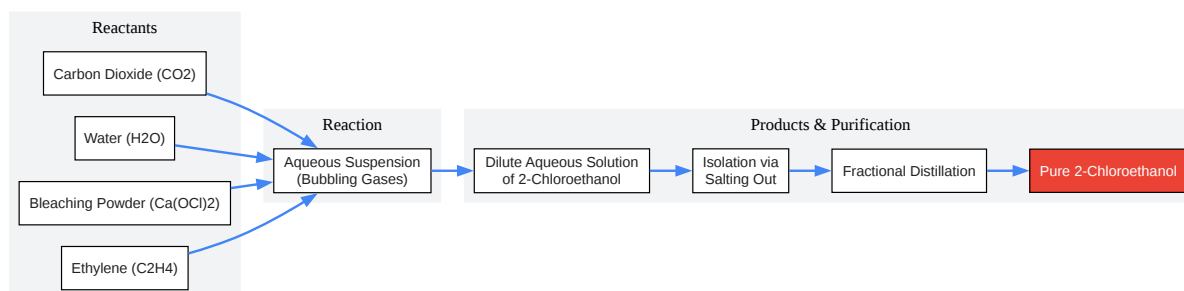
- A suspension of bleaching powder in water is prepared in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.
- A stream of a mixture of ethylene and carbon dioxide gas is bubbled through the stirred suspension.

- The reaction produces a dilute aqueous solution of **2-chloroethanol**.
- Isolation of pure **2-chloroethanol** from this dilute aqueous solution is challenging due to the formation of a water-**2-chloroethanol** azeotrope (containing approximately 42% **2-chloroethanol**) which boils at around 97-100°C.[5][6]
- A historical method for isolation involves saturating the aqueous solution with anhydrous sodium sulfate at 32°C. The solution is then decanted from any undissolved solid, cooled, and seeded with a crystal of sodium sulfate decahydrate. This causes the supersaturated sodium sulfate to crystallize, and the **2-chloroethanol** separates as an oily layer on top.[5]
- The separated **2-chloroethanol** is then decanted, dried with anhydrous sodium sulfate, and purified by fractional distillation.[5]

## Quantitative Data:

Parameter	Value	Reference
Product Concentration	Dilute aqueous solution (up to 14-15%)	[5]
Azeotrope with Water	~42% 2-chloroethanol, boils at ~97-100°C	[5][6]
Side Products	1,2-dichloroethane	[5]

## Logical Workflow for the Chlorohydrin Process:



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Caption: Workflow for the preparation of **2-chloroethanol** via the chlorohydrin process.

## Reaction of Ethylene Glycol with Hydrogen Chloride

Another significant historical method for the preparation of **2-chloroethanol** involves the direct reaction of ethylene glycol with hydrogen chloride. This method was first described by Wurtz and later detailed by Ladenburg in 1883. It offers a more direct route to a concentrated product compared to the chlorohydrin process.<sup>[5][7]</sup>

Experimental Protocol: Preparation of **2-Chloroethanol** from Ethylene Glycol and Hydrogen Chloride (Ladenburg, 1883)

The following protocol is based on historical accounts of Ladenburg's method.<sup>[5]</sup>

Materials:

- Ethylene glycol
- Hydrogen chloride gas, dry

- Ether
- Potassium carbonate, anhydrous

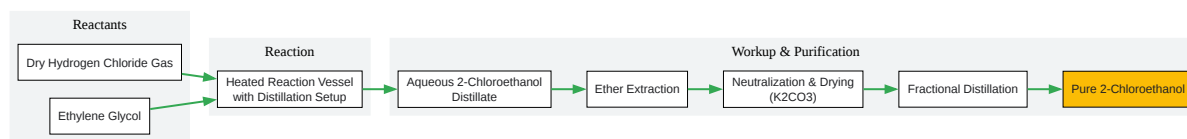
Procedure:

- Ethylene glycol is placed in a distillation apparatus and heated to 118°C.
- A slow stream of dry hydrogen chloride gas is passed through the heated ethylene glycol.
- A mixture of water and **2-chloroethanol** distills over and is collected in a receiving flask.
- The temperature of the heating bath is gradually increased to approximately 160°C to ensure the complete reaction of the ethylene glycol.
- The distillate is mixed with 2-3 volumes of ether.
- The ethereal solution is first treated with potassium carbonate to neutralize any remaining hydrochloric acid.
- The solution is then dried over freshly fused potassium carbonate.
- The ether is removed by distillation, and the remaining liquid is fractionally distilled to yield pure **2-chloroethanol**, which boils between 128°C and 131°C.

Quantitative Data:

Parameter	Value	Reference
Initial Reaction Temperature	118°C	[5]
Final Reaction Temperature	~160°C	[5]
Boiling Point of Product	128-131°C	[5]
Reported Yield	~60% of theoretical	[5]
Side Products	1,2-dichloroethane (at higher temperatures)	[5]

Logical Workflow for the Ethylene Glycol and HCl Method:



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Caption: Workflow for the preparation of **2-chloroethanol** from ethylene glycol and HCl.

## Conclusion

The historical methods for the preparation of **2-chloroethanol**, particularly the chlorohydrin process and the reaction of ethylene glycol with hydrogen chloride, were foundational to the development of industrial organic synthesis. While these methods have largely been supplanted by more modern, efficient, and environmentally friendly processes, a thorough understanding of their principles and experimental execution provides valuable insight into the evolution of chemical technology. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals seeking to understand the historical context and practical aspects of these important chemical transformations.

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